(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone
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Overview
Description
The compound (1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone is a complex organic molecule with a unique structure This compound is characterized by multiple hydroxyl, methoxy, and methyl groups, as well as a tricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core tricyclic structure, followed by the introduction of hydroxyl, methoxy, and methyl groups. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound may serve as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its multiple functional groups enable it to interact with various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure may allow it to modulate specific biological pathways, making it a candidate for drug development.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s multiple functional groups enable it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties but different functional groups.
2,4,6-Trichlorophenol: A compound with similar inhibitory properties in biochemical reactions.
Uniqueness
What sets this compound apart is its intricate tricyclic structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C44H69NO12 |
---|---|
Molecular Weight |
804.0 g/mol |
IUPAC Name |
(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone |
InChI |
InChI=1S/C44H69NO12/c1-10-13-30-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-29(6)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(31-15-16-33(46)36(23-31)53-7)28(5)21-27(4)34(47)24-35(30)48/h10,19,21,26-27,29-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,28-21+/t26-,27-,29+,30+,31+,32-,33+,34-,36+,37-,38+,39-,40+,44+/m0/s1 |
InChI Key |
CISNOWSTVWQKDD-UNOURJBUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](/C(=C/[C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C)[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C)OC)OC |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(=CC(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C)C4CCC(C(C4)OC)O)O)C)OC)OC |
Origin of Product |
United States |
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